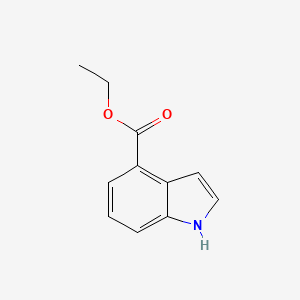

Ethyl 1H-indole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUDZKABRXGZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345501 | |

| Record name | Ethyl indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50614-84-1 | |

| Record name | Ethyl indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 1H-indole-4-carboxylate

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives are integral to many biologically active compounds, making the synthesis and characterization of functionalized indoles a significant focus of modern research.[1][2] Among these, Ethyl 1H-indole-4-carboxylate stands out as a versatile synthetic intermediate. The presence of the ethyl carboxylate group at the 4-position provides a reactive handle for a multitude of chemical transformations, including hydrolysis, amidation, and transesterification, rendering it a valuable building block for constructing more complex molecular architectures.[1]

This guide offers a comprehensive exploration of the physical and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not only the fundamental physicochemical data but also the underlying scientific principles and practical experimental protocols for its characterization. By integrating established data with expert insights into analytical methodologies, this guide serves as an essential resource for anyone working with this important synthetic precursor.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and fundamental physical properties is the bedrock of any scientific investigation. These parameters influence everything from reaction setup and solvent selection to purification strategies and storage conditions.

Chemical Identifiers

The following table summarizes the key identifiers for this compound, ensuring unambiguous identification and cross-referencing in chemical databases and literature.

| Identifier | Value | Source(s) |

| CAS Number | 50614-84-1 | [1][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| InChIKey | ZIUDZKABRXGZFO-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCOC(=O)c1cccc2[nH]ccc12 | [3] |

| Synonyms | Ethyl indole-4-carboxylate | [3] |

Physicochemical Data

The physical state, melting point, boiling point, and solubility profile are critical for practical laboratory handling and reaction design. While specific experimental data for this compound is not universally reported, the table below provides the available information and context based on related isomers.

| Property | Value / Observation | Notes |

| Appearance | Data not explicitly found; likely a solid at room temperature. | Based on related indole esters like the 2-carboxylate isomer. |

| Melting Point | Data not available in searched sources. | For comparison, the related isomer Ethyl 1H-indole-2-carboxylate has a reported melting point of 122-125 °C. |

| Boiling Point | Data not available.[4][5] | High molecular weight and hydrogen bonding capability suggest a high boiling point, likely requiring vacuum distillation. |

| Solubility | Data not explicitly found. | Expected to be soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethyl acetate due to the presence of the ethyl ester and the aromatic indole ring. |

Section 2: Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a chemical compound. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[1] By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon-hydrogen framework can be assembled.

-

¹H NMR (Proton NMR): This technique provides information about the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to:

-

Indole N-H Proton: A broad singlet, typically in the downfield region (>8 ppm), whose chemical shift can be solvent-dependent.

-

Aromatic Protons: A set of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring system. The specific coupling patterns are key to confirming the 4-substitution pattern.

-

Ethyl Group Protons: A characteristic quartet (for the -OCH₂- group) and a triplet (for the -CH₃ group), typically found more upfield. The integration of these signals should correspond to 2 and 3 protons, respectively.[1]

-

-

¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon environments within the molecule.[1] Each carbon atom in the indole ring and the ethyl carboxylate group will produce a distinct signal. Key expected signals include:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum (typically >160 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-140 ppm).

-

Ethyl Group Carbons: Two signals in the aliphatic region, with the -OCH₂- carbon appearing more downfield than the -CH₃ carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is generated by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3300-3500 (can be broad) |

| Aromatic C-H | Stretching | ~3000-3100 |

| Ester C=O | Stretching | ~1680-1710 (strong absorption) |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-O | Stretching | ~1100-1300 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[1] It is essential for determining the molecular weight of the compound with high accuracy and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₁NO₂), the molecular ion peak [M]⁺ would be expected at an m/z of approximately 189.21.

Section 3: Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following section details the methodologies for determining the key physical properties discussed.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a new or existing chemical sample involves a series of steps, from initial receipt to final structural confirmation. This workflow ensures that comprehensive data is collected efficiently.

Caption: Workflow for the physicochemical characterization of a chemical compound.

Protocol for Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad or depressed range often indicates the presence of impurities.

-

Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: Report the melting point as a range (T₁ - T₂).

Protocol for NMR Sample Preparation and Analysis

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of deuterated solvent is important to avoid large interfering solvent signals.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard acquisition parameters.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

Section 4: Handling, Storage, and Safety

Adherence to proper safety protocols is non-negotiable in a laboratory setting. The information below is synthesized from material safety data sheets (MSDS) for the compound and related structures.

GHS Hazard Information and Precautions

| Category | Information and Precautionary Statements | Source(s) |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and eye irritation.[6] | [3][6] |

| Handling | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][6] Use only in a well-ventilated area or under a chemical fume hood.[6] Wash hands and any exposed skin thoroughly after handling.[6] Avoid breathing dust or vapors. | [3][6] |

| Storage | Store in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed to prevent moisture ingress and contamination.[7] | [7] |

| First Aid | Eyes: Rinse cautiously with water for several minutes.[3][6] Skin: Wash with plenty of soap and water.[3][6] Inhalation: Remove person to fresh air.[3][6] Ingestion: Wash out mouth with water and seek medical attention.[3] | [3][6] |

| Fire Fighting | Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[3][6] | [3][6] |

Laboratory Safety Workflow

This diagram outlines the critical steps that must be followed when handling any chemical, including this compound, to ensure personal and environmental safety.

Caption: A sequential workflow for the safe handling of chemical reagents in the lab.

Conclusion

References

Introduction: The Significance of the Indole Scaffold and Ethyl 1H-indole-4-carboxylate

An In-Depth Technical Guide to Ethyl 1H-indole-4-carboxylate

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most privileged scaffolds in medicinal chemistry and materials science. Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its fundamental importance.[1] Indole derivatives are integral to numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] Within this critical class of molecules, functionalized indoles serve as versatile building blocks for the synthesis of more complex molecular architectures.

This compound is a prime example of such a crucial intermediate. Possessing both the foundational indole ring and a reactive ethyl ester handle at the 4-position, this compound provides a strategic entry point for extensive chemical modification. This guide offers a comprehensive overview of its chemical identity, synthesis, reactivity, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is defined by its core indole structure with an ethoxycarbonyl group attached to the C4 position of the benzene ring. This substitution pattern dictates its unique reactivity and utility as a synthetic precursor.

The chemical structure is as follows:

Image Source: PubChem CID 605034

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 50614-84-1 | [1][3][4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [5] |

| Molecular Weight | 189.21 g/mol | [1][5] |

| InChIKey | ZIUDZKABRXGZFO-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)c1cccc2[nH]ccc12 | [4] |

| Purity | Typically ≥98% | [5] |

The chemical behavior of this compound is governed by the interplay between the electron-rich indole nucleus and the electrophilic carbonyl carbon of the ester group. This duality allows for selective reactions at different sites of the molecule, making it a highly versatile tool in organic synthesis.[1]

Synthesis Strategies

The construction of the functionalized indole core of this compound can be achieved through various classical and contemporary synthetic methodologies.[1] The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

A common and reliable laboratory-scale approach involves a two-step sequence starting from the corresponding methyl ester, Mthis compound:

-

Hydrolysis: The methyl ester is first hydrolyzed to the carboxylic acid (1H-indole-4-carboxylic acid) under basic conditions.

-

Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product.[1]

This sequence is often preferred for its high fidelity and straightforward execution.

Caption: General two-step synthesis of this compound.

More advanced indole syntheses, such as the Fischer, Bischler-Möhlau, or Gassman syntheses, can also be adapted to produce 4-substituted indoles, providing alternative routes to this valuable intermediate.[6][7]

Key Chemical Reactions and Derivatizations

The synthetic utility of this compound stems from the reactivity of its ester functional group, which serves as a handle for further molecular elaboration.[1]

Ester Hydrolysis: Gateway to Amides and Other Derivatives

The most fundamental transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1H-indole-4-carboxylic acid. This reaction is efficiently carried out using a base such as potassium carbonate in a solvent mixture like methanol and water.[1] The resulting carboxylic acid is a pivotal intermediate, readily converted into acyl chlorides, amides, or other esters, thereby opening a vast landscape of potential derivatives.

Protocol 1: Hydrolysis of this compound

-

Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water.

-

Base Addition: Add an excess of potassium carbonate (e.g., 2-3 equivalents).

-

Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidification: Dilute the aqueous residue with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of ~2-3.

-

Isolation: The precipitated 1H-indole-4-carboxylic acid is collected by filtration, washed with water, and dried.

Transesterification and Amidation

The ethyl ester moiety can undergo nucleophilic acyl substitution to form other esters (transesterification) or amides (amidation).[1]

-

Transesterification: Reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst will yield a new ester. For example, treatment with sodium methoxide in methanol would produce the corresponding methyl ester.[1]

-

Amidation: Direct reaction with a primary or secondary amine, often at elevated temperatures or with catalytic activation, converts the ester into the corresponding amide. This is a common strategy for building peptide-like linkages or introducing new functional groups.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical starting material in multi-step syntheses. Its derivatives are actively being investigated for various therapeutic applications.

-

Medicinal Chemistry: The compound serves as a scaffold for the synthesis of novel molecules targeting a range of biological pathways. Derivatives have been explored for their potential in treating neurological disorders and as anticancer agents.[1] The indole core itself is a well-established pharmacophore found in numerous approved drugs.[2]

-

Materials Science: The rigid, aromatic structure of the indole ring makes it an attractive component for the development of novel polymers and organic electronic materials.[1]

Caption: Role of this compound as a versatile synthetic hub.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), and a quartet and triplet corresponding to the -OCH₂CH₃ group of the ethyl ester.

-

¹³C NMR: The carbon spectrum will reveal distinct resonances for the unique carbon atoms in the indole ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A characteristic absorption band for the N-H bond stretch is observed around 3300 cm⁻¹, while a strong absorption for the ester carbonyl (C=O) stretch appears around 1670-1700 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (189.21 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[8]

-

Handling: Work should be conducted in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4][8] Avoid generating dust and ensure that eyewash stations and safety showers are readily accessible.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, separating the eyelids. Seek immediate medical attention.[4]

-

Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4]

-

Ingestion: Wash out the mouth with water and seek medical attention. Do not induce vomiting.[4]

-

Conclusion

This compound is more than just a chemical compound; it is a versatile and valuable tool in the arsenal of the synthetic chemist. Its strategic placement of a reactive ester handle on the privileged indole scaffold provides a reliable foundation for the construction of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- 1. This compound | 50614-84-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CAS#:50614-84-1 | Chemsrc [chemsrc.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of Ethyl 1H-indole-4-carboxylate: A Technical Guide

Introduction

Ethyl 1H-indole-4-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the development of functionalized indoles for medicinal chemistry and materials science.[1] Its molecular structure, featuring an aromatic indole ring system coupled with an ethyl ester functional group, provides a versatile scaffold for creating complex molecular architectures. Accurate structural elucidation and confirmation are paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ), focusing on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While experimental Mass Spectrometry data is readily available, the public domain currently lacks published experimental NMR and IR spectra. Therefore, this guide will present the known MS data alongside a detailed, expert interpretation of the predicted ¹H NMR, ¹³C NMR, and IR spectra based on established spectroscopic principles and data from isomeric analogs.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following IUPAC-recommended numbering scheme for the indole ring and the ethyl ester group will be used.

References

The Solubility Profile of Ethyl 1H-indole-4-carboxylate: A Technical Guide for Researchers

Introduction: The Significance of Solubility in Drug Discovery and Synthesis

Ethyl 1H-indole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized indoles for medicinal chemistry and materials science.[1] The indole nucleus is a prominent feature in numerous natural products, pharmaceuticals, and agrochemicals, making its derivatives, like this compound, of significant interest.[1][2] The successful implementation of this compound in synthetic routes and its formulation into drug delivery systems are fundamentally dependent on a thorough understanding of its solubility characteristics. Poor solubility can impede reaction kinetics, complicate purification processes, and lead to suboptimal bioavailability in pharmaceutical applications.[3][4]

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide synthesizes key physicochemical properties, established solubility principles, and data from structurally related indole derivatives to provide a robust predictive framework. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the empirical data necessary for their specific applications.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is governed by a delicate interplay of intermolecular forces, which are in turn dictated by the physicochemical properties of both the solute and the solvent. For this compound, the following properties are paramount:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][5] |

| Molecular Weight | 189.21 g/mol | [1][5] |

| LogP (Octanol-Water Partition Coefficient) | 2.65 | [5] |

| Boiling Point | 342.4 ± 15.0 °C at 760 mmHg | [5] |

| Polar Surface Area (PSA) | 42.09 Ų | [5] |

| Hydrogen Bond Donor | 1 (from the indole N-H) | Inferred from structure |

| Hydrogen Bond Acceptor | 2 (from the carbonyl and ester oxygens) | Inferred from structure |

The LogP value of 2.65 indicates a moderate lipophilicity, suggesting that this compound will favor organic solvents over water. The presence of a hydrogen bond donor (the N-H group of the indole ring) and two hydrogen bond acceptors (the carbonyl and ester oxygens) allows for specific interactions with protic and other hydrogen-bonding solvents.[6]

Predictive Solubility in Common Organic Solvents

The guiding principle of "like dissolves like" provides a strong foundation for predicting the solubility of this compound. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of common organic solvents can be ranked to anticipate their effectiveness in dissolving this compound.[7][8]

Based on its structure—a moderately polar indole ring system combined with an ethyl ester group—we can predict the following solubility trends:

-

High Solubility: is anticipated in polar aprotic solvents such as acetone , ethyl acetate , and dichloromethane . These solvents can engage in dipole-dipole interactions with the ester group and the indole ring.

-

Good to Moderate Solubility: is expected in polar protic solvents like methanol and ethanol . These alcohols can act as both hydrogen bond donors and acceptors, interacting with the N-H and carbonyl groups of the solute.

-

Lower Solubility: is likely in nonpolar solvents such as toluene and hexane . The significant difference in polarity between the solute and these solvents will limit miscibility.

The following table provides a qualitative prediction of solubility. It is imperative for researchers to experimentally verify these predictions for their specific conditions.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Good to Moderate | Capable of hydrogen bonding with the solute. |

| Ethanol | Polar Protic | Good to Moderate | Similar to methanol, with slightly lower polarity. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the ester group. |

| Ethyl Acetate | Polar Aprotic | High | Structurally similar to the ester portion of the solute, promoting favorable interactions. |

| Dichloromethane | Polar Aprotic | High | Effective at dissolving moderately polar organic compounds. |

| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic ring may offer some interaction with the indole nucleus, but overall polarity mismatch is significant. |

| Hexane | Nonpolar Aliphatic | Low | Significant polarity mismatch with the solute. |

Diagram of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular and solvent characteristics that govern its dissolution.

Caption: Key solute and solvent properties influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[9]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker for at least 2 hours to permit the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards.

-

Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor.

-

Data Expression:

Solubility can be expressed in various units, including:

-

grams per liter (g/L)

-

moles per liter (mol/L)

-

milligrams per milliliter (mg/mL)

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion and Future Directions

While direct, quantitative solubility data for this compound remains elusive in the public domain, a robust predictive framework can be established based on its physicochemical properties and the behavior of analogous indole derivatives. This guide provides researchers with a solid theoretical foundation and, critically, a detailed experimental protocol to generate the precise data required for their work. The principles of "like dissolves like," hydrogen bonding, and polarity are key to understanding and predicting its solubility in a range of common organic solvents. For applications in drug development and process chemistry, the experimental determination of solubility as a function of temperature is strongly recommended to construct comprehensive solubility curves. Such empirical data is invaluable for optimizing crystallization processes, designing formulations, and ensuring the success of synthetic endeavors.

References

- 1. This compound | 50614-84-1 | Benchchem [benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CAS#:50614-84-1 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. benchchem.com [benchchem.com]

The Enduring Legacy of Indole Synthesis: A Technical Guide for the Modern Chemist

Introduction: The Indole Nucleus - A Cornerstone of Modern Science

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the world of organic chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological significance. From the essential amino acid tryptophan to the potent anti-cancer agent vincristine, the indole motif is intricately woven into the fabric of life and medicine. This ubiquity has driven over a century of intense research into methods for its construction, resulting in a rich and diverse tapestry of synthetic strategies. This guide provides an in-depth exploration of the historical and modern methods of indole synthesis, offering not just procedural details but also a deeper understanding of the mechanistic underpinnings and the rationale behind key experimental choices, tailored for researchers, scientists, and drug development professionals.

The Classical Era: Forging the Indole Ring with Name Reactions

The late 19th and early 20th centuries witnessed the birth of several foundational methods for indole synthesis. These "name reactions," born from the ingenuity of pioneering chemists, remain relevant today, forming the bedrock upon which modern synthetic strategies are built.

The Fischer Indole Synthesis (1883)

Discovered by Hermann Emil Fischer, this venerable reaction is arguably the most widely recognized and utilized method for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2][3]

Mechanism and Rationale:

The elegance of the Fischer synthesis lies in its intricate cascade of reactions, initiated by an acid catalyst. The choice of acid is crucial; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[3][4] The acid serves multiple roles: it catalyzes the initial formation of the hydrazone, facilitates the tautomerization to the key ene-hydrazine intermediate, and promotes the subsequent cyclization and aromatization steps. For instance, zinc chloride, a commonly used Lewis acid, coordinates to the carbonyl oxygen, enhancing its electrophilicity for the initial condensation and can also assist in the subsequent cyclization by activating the C=N bond.[4][5][6]

The core of the mechanism is a[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine, a pericyclic reaction that forms the crucial C-C bond of the indole ring.[2] This is followed by a series of steps involving intramolecular cyclization and the elimination of ammonia to yield the aromatic indole.

Experimental Protocol: Synthesis of 2-Phenylindole

This procedure, adapted from Organic Syntheses, provides a reliable method for the preparation of 2-phenylindole from acetophenone and phenylhydrazine.

Workflow:

Caption: Workflow for the Fischer synthesis of 2-phenylindole.

Methodology:

-

Hydrazone Formation: A mixture of acetophenone and phenylhydrazine is warmed on a steam cone. The resulting hot mixture is dissolved in ethanol, and crystallization is induced to yield acetophenone phenylhydrazone. This initial condensation is a standard imine formation, driven by the removal of water.

-

Cyclization: The dried acetophenone phenylhydrazone is intimately mixed with anhydrous zinc chloride. The use of a significant excess of zinc chloride is crucial here; it acts as both a Lewis acid catalyst and a dehydrating agent at the high temperatures required for the reaction. The mixture is heated in an oil bath, leading to the vigorous evolution of ammonia as the indole ring is formed.

-

Workup and Purification: The solidified reaction mass is treated with hydrochloric acid and water to dissolve the zinc salts. The crude 2-phenylindole is then collected and purified by recrystallization from ethanol.

The Bischler-Möhlau Indole Synthesis (1882)

This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine to produce a 2-arylindole.[1][8][9] The reaction often requires harsh conditions, which has historically limited its widespread use. However, modern modifications, such as the use of microwave irradiation, have made this method more accessible.[10]

Mechanism and Rationale:

The mechanism of the Bischler-Möhlau synthesis is more complex than it might initially appear. It begins with the nucleophilic substitution of the halogen on the α-haloketone by the arylamine to form an α-arylaminoketone intermediate. A second molecule of the arylamine then reacts with the ketone carbonyl to form a diamino intermediate. The excess aniline used in the reaction serves as both a reactant and a solvent, and its presence is critical for the formation of this key intermediate.[11] Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by elimination of an aniline molecule and aromatization, yields the final 2-arylindole product.[1]

Experimental Protocol: A Modern Approach to the Bischler-Möhlau Synthesis

Workflow:

Caption: A streamlined workflow for the Bischler-Möhlau synthesis.

Methodology:

-

A mixture of the α-bromoacetophenone, a significant excess of the aniline, and a catalytic amount of a Lewis acid (e.g., lithium bromide) is placed in a microwave-safe reaction vessel.

-

The mixture is subjected to microwave irradiation at a controlled temperature and for a specific duration. Microwave heating accelerates the reaction, allowing for shorter reaction times and often milder conditions compared to traditional heating methods.

-

After cooling, the reaction mixture is diluted with a suitable solvent and washed to remove the excess aniline and catalyst.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

The Reissert Indole Synthesis (1897)

The Reissert synthesis offers a pathway to indoles, particularly indole-2-carboxylic acids, from ortho-nitrotoluenes and diethyl oxalate.[12][13] This multi-step process involves a condensation reaction followed by a reductive cyclization.

Mechanism and Rationale:

The synthesis begins with a base-catalyzed condensation of the ortho-nitrotoluene with diethyl oxalate. A strong base, such as potassium ethoxide, is required to deprotonate the methyl group of the ortho-nitrotoluene, forming a carbanion.[14] The nitro group plays a crucial role in acidifying these protons, making the deprotonation feasible. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.[15]

The second stage of the Reissert synthesis is the reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. This is typically achieved using a reducing agent like zinc in acetic acid.[12] The zinc reduces the nitro group to an amino group, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring. The acetic acid provides the necessary protons for the reduction and catalyzes the final dehydration step.

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid

While a specific Organic Syntheses protocol for the complete Reissert synthesis is not available, a general procedure based on established methods is outlined below.

Workflow:

Caption: Key stages of the Reissert indole synthesis.

Methodology:

-

Condensation: To a solution of potassium ethoxide in absolute ethanol, a mixture of ortho-nitrotoluene and diethyl oxalate is added. The reaction is typically stirred at room temperature to facilitate the condensation.

-

Isolation of the Pyruvate: The reaction mixture is worked up to isolate the ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: The isolated pyruvate is dissolved in glacial acetic acid, and zinc dust is added portion-wise. The mixture is heated to promote the reduction of the nitro group and the subsequent cyclization.

-

Workup and Purification: The reaction mixture is filtered to remove excess zinc, and the product is precipitated by the addition of water. The crude indole-2-carboxylic acid can be further purified by recrystallization.

The Nenitzescu Indole Synthesis (1929)

The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindoles, which are important precursors to biologically active molecules like serotonin.[4][7] The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine).[5][16]

Mechanism and Rationale:

The mechanism of the Nenitzescu synthesis is thought to proceed through a Michael addition of the enamine to the benzoquinone.[7] This is followed by a tautomerization and an intramolecular nucleophilic attack of the enamine nitrogen onto one of the carbonyl groups of the quinone ring. Subsequent dehydration leads to the formation of the indole core. The choice of a polar solvent is generally preferred to facilitate the ionic intermediates in the reaction.[7]

Experimental Protocol: General Procedure for the Nenitzescu Synthesis

Workflow:

Caption: The straightforward process of the Nenitzescu indole synthesis.

Methodology:

-

A solution of the benzoquinone in a suitable polar solvent (e.g., acetone, acetic acid, or nitromethane) is prepared.

-

The β-aminocrotonic ester is added to the solution, and the mixture is stirred, often at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 5-hydroxyindole derivative.

The Modern Era: Palladium-Catalyzed Routes to Indoles

The advent of transition metal catalysis, particularly with palladium, has revolutionized indole synthesis. These modern methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to many of the classical syntheses.

The Larock Indole Synthesis (1991)

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline (typically an o-iodoaniline) with a disubstituted alkyne.[17]

Mechanism and Rationale:

The catalytic cycle of the Larock synthesis begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the o-haloaniline to form a palladium(II) species. This is followed by coordination of the alkyne and a migratory insertion of the alkyne into the aryl-palladium bond. The regioselectivity of this insertion is a key feature of the reaction. Subsequent intramolecular cyclization of the nitrogen onto the newly formed vinyl-palladium intermediate, followed by reductive elimination, regenerates the palladium(0) catalyst and yields the indole product. The choice of ligands on the palladium catalyst can significantly influence the efficiency and scope of the reaction.

Experimental Protocol: Synthesis of 3-Methyl-2-(trimethylsilyl)indole

This procedure, adapted from Organic Syntheses, exemplifies the Larock indole synthesis.[18]

Workflow:

Caption: A typical workflow for the Larock indole synthesis.

Methodology:

-

Reaction Setup: A flask is charged with o-iodoaniline, palladium(II) acetate (the catalyst precursor), a chloride source (such as n-butylammonium chloride), and a base (such as potassium carbonate) in an anhydrous solvent like N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Alkyne Addition and Reaction: The alkyne, in this case, 1-trimethylsilyl-1-propyne, is added, and the reaction mixture is heated. The chloride source is crucial for the efficiency of the catalytic cycle.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and subjected to an aqueous workup to remove inorganic salts. The crude product is then purified by column chromatography.

Comparative Summary of Indole Synthesis Methods

| Method | Key Reactants | Key Reagents/Conditions | Advantages | Limitations |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | Widely applicable, readily available starting materials | Harsh conditions, potential for side reactions, regioselectivity issues with unsymmetrical ketones |

| Bischler-Möhlau | α-Halo/hydroxyketone, Excess Arylamine | Heat, often with microwave irradiation in modern variants | Access to 2-arylindoles | Harsh conditions, often low yields, requires excess aniline |

| Reissert | o-Nitrotoluene, Diethyl Oxalate | Strong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Provides indole-2-carboxylic acids, useful for further functionalization | Multi-step, can have moderate yields |

| Nenitzescu | Benzoquinone, β-Aminocrotonic Ester | Polar solvent, often at room temperature | Direct synthesis of 5-hydroxyindoles | Limited to specific substitution patterns |

| Larock (Pd-catalyzed) | o-Haloaniline, Disubstituted Alkyne | Palladium catalyst, Base, Chloride source | Mild conditions, high functional group tolerance, good regioselectivity | Requires pre-functionalized aniline, cost of palladium |

Conclusion

The synthesis of the indole nucleus has a rich history, evolving from the classical, often harsh, conditions of the 19th and early 20th centuries to the milder and more versatile palladium-catalyzed methods of the modern era. Each of the seminal named reactions—Fischer, Bischler-Möhlau, Reissert, and Nenitzescu—offers a unique strategic advantage for accessing specific indole substitution patterns. The advent of palladium catalysis, exemplified by the Larock synthesis, has further expanded the synthetic chemist's toolbox, enabling the construction of complex indole-containing molecules with greater efficiency and precision. A thorough understanding of the mechanisms and experimental nuances of these diverse methods is indispensable for researchers and professionals in the field of drug discovery and development, where the indole scaffold continues to play a central and ever-expanding role.

References

- 1. researchgate.net [researchgate.net]

- 2. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. testbook.com [testbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Reissert_indole_synthesis [chemeurope.com]

- 15. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. synarchive.com [synarchive.com]

- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

The Multifaceted Biological Significance of Indole Carboxylate Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Enduring Legacy of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[2] Among the vast landscape of indole-containing compounds, indole carboxylate derivatives have emerged as a particularly versatile and fruitful class of molecules. The presence of the carboxylate group, or its corresponding amide or ester functionalities, provides a crucial anchor for molecular interactions and a handle for synthetic modification, enabling the fine-tuning of pharmacological properties.

This technical guide provides an in-depth exploration of the diverse biological significance of indole carboxylate derivatives, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to inspire and guide the discovery and development of next-generation therapeutics based on this remarkable scaffold.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole carboxylate derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of programmed cell death.

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

1. Kinase Inhibition: A prominent mechanism through which indole carboxylates exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][5] For instance, certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. CDK2, in conjunction with its cyclin partners, plays a pivotal role in the G1/S phase transition of the cell cycle. By simultaneously inhibiting both EGFR and CDK2, these indole derivatives can effectively halt the cell cycle and suppress tumor growth.[5]

2. Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several indole derivatives, including those with a carboxylate moiety, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][6]

3. Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase II creates transient double-strand breaks to allow DNA strands to pass through each other. Certain indole derivatives can act as topoisomerase II inhibitors, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis.[3]

4. Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[3] Indole carboxylate derivatives can induce apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[5] They can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the balance towards cell death.[5]

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of indole carboxylate derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxylate group. For example, in a series of indole-2-carboxamides, the presence of a phenethyl moiety was found to be crucial for potent antiproliferative activity against breast cancer cell lines.[5] Furthermore, substitutions at the 5- and 6-positions of the indole ring with electron-withdrawing or electron-donating groups can significantly influence their cytotoxicity.

C. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indole carboxylate derivatives against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-2-Carboxamide | Compound 5e (specific structure in source) | MCF-7 (Breast) | Not specified, but potent | [5] |

| Thiazolyl-indole-2-carboxamide | Compound 6i (specific structure in source) | MCF-7 (Breast) | 6.10 ± 0.4 | [4] |

| Thiazolyl-indole-2-carboxamide | Compound 6v (specific structure in source) | MCF-7 (Breast) | 6.49 ± 0.3 | [4] |

| Indole-3-Carboxaldehyde Derivative | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [7] |

| Indole-3-Carboxaldehyde Derivative | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [7] |

D. Experimental Protocols for Evaluating Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2][4][7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole carboxylate derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[8]

Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the indole carboxylate derivative at various concentrations in a kinase assay buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.[8]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

II. Antiviral Activity: A Broad Spectrum of Inhibition

Indole carboxylate derivatives have demonstrated promising antiviral activity against a range of viruses, including RNA and DNA viruses.[8] Their mechanisms of action often involve targeting viral enzymes or processes essential for viral replication.

A. Mechanism of Action: Disrupting the Viral Life Cycle

1. Inhibition of Viral Enzymes: A key strategy for antiviral drug development is the inhibition of viral enzymes that are critical for replication. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an enzyme that catalyzes the insertion of the viral DNA into the host cell's genome.[9] By chelating the Mg2+ ions in the active site of the integrase, these compounds block the strand transfer step, effectively halting viral replication.[9]

2. Broad-Spectrum Antiviral Effects: Some indole-2-carboxylate derivatives have shown broad-spectrum antiviral activity against viruses such as influenza A, herpes simplex virus-1 (HSV-1), and coxsackievirus B3.[8] The exact mechanisms for this broad activity are still under investigation but may involve targeting host factors that are utilized by multiple viruses or interfering with common viral processes like entry or replication.

3. Anti-SARS-CoV-2 Activity: In the context of the recent pandemic, indole-3-carboxylic acid derivatives have been investigated for their potential against SARS-CoV-2.[10][11] One derivative was found to completely inhibit the replication of the virus in vitro, with its proposed mechanism involving the suppression of syncytium formation induced by the viral spike protein and interferon-inducing activity.[10][11]

B. Quantitative Data on Antiviral Activity

| Compound Class | Derivative Example | Virus | IC50 (µM) | Selectivity Index (SI) | Reference |

| Indole-2-Carboxylate | Compound 8f (specific structure in source) | Coxsackievirus B3 | Not specified | 17.1 | [8] |

| Indole-2-Carboxylate | Compound 14f (specific structure in source) | Influenza A | 7.53 | 12.1 | [8] |

| Indole-2-Carboxylic Acid | Compound 20a (specific structure in source) | HIV-1 Integrase | 0.13 | Not specified | [9] |

| Indole-3-Carboxylic Acid | Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.06 µg/mL | 78.6 | [10][11] |

C. Experimental Protocol for Antiviral Evaluation

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.[3][12]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus for a short period to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the indole carboxylate derivative.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death) in the control wells.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value.

Caption: Workflow of the Plaque Reduction Assay.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Indole carboxylate derivatives have shown potential as anti-inflammatory agents by targeting key enzymes and pathways in the inflammatory response.[13][14]

A. Mechanism of Action: Targeting Pro-inflammatory Mediators

1. Inhibition of Prostaglandin Synthesis: Prostaglandins are lipid mediators that play a central role in inflammation. Benzo[g]indol-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that catalyzes the terminal step in the synthesis of the pro-inflammatory prostaglandin E2 (PGE2).[13] By selectively inhibiting mPGES-1, these compounds can reduce the production of PGE2 without affecting the synthesis of other prostaglandins that may have protective functions.[13]

2. Dual Inhibition of mPGES-1 and 5-Lipoxygenase: Some benzo[g]indol-3-carboxylates exhibit a dual inhibitory activity against both mPGES-1 and 5-lipoxygenase, another key enzyme in the inflammatory cascade that is responsible for the synthesis of leukotrienes.[13] This dual inhibition offers a broader anti-inflammatory effect.

B. Experimental Protocol for In Vivo Anti-inflammatory Activity

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[15][16]

Protocol:

-

Animal Dosing: Administer the indole carboxylate derivative or a reference anti-inflammatory drug (e.g., indomethacin) to a group of rats or mice. A control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Edema: Measure the volume of the paw at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

IV. Neuroprotective Activity: Combating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[16][17] Indole derivatives, including those with a carboxylate group, have emerged as promising candidates for the development of neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[17][18]

A. Mechanism of Action: A Multifaceted Approach to Neuroprotection

1. Antioxidant Effects: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases.[17][18] Indole-based compounds can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[17]

2. Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegenerative diseases.[17] By inhibiting pro-inflammatory pathways, indole derivatives can help to reduce the inflammatory damage to neurons.

3. Inhibition of Protein Aggregation: The misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein in Parkinson's disease, are hallmarks of these conditions.[16][17] Certain indole derivatives have been shown to inhibit the aggregation of these proteins, thereby reducing their neurotoxicity.[17]

B. Experimental Protocol for Assessing Neuroprotection

Protocol:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole carboxylate derivative for a specified period.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2).[18]

-

Assessment of Cell Viability: After the oxidative stress challenge, assess cell viability using the MTT assay or other suitable methods.

-

Data Analysis: Determine the protective effect of the indole derivative by comparing the viability of the treated cells to that of the untreated, stressed cells.

V. Other Biological Activities

Beyond the major therapeutic areas discussed above, indole carboxylate derivatives have shown a wide range of other biological activities, including:

-

Antihypertensive Activity: Certain indole-3-carboxylic acid derivatives have demonstrated potent antihypertensive effects by acting as antagonists of the angiotensin II receptor (AT1 subtype).[19]

-

Herbicidal Activity: Indole-3-carboxylic acid derivatives have been investigated as potential herbicides, acting as antagonists of the transport inhibitor response 1, a key component in auxin signaling in plants.[20][21]

-

Modulation of Gut Microbiota: Indole-3-carboxylate, a metabolite derived from the gut microbiota, can influence mucosal integrity and immunity through the activation of the aryl hydrocarbon receptor.[22]

Conclusion: A Privileged Scaffold with a Bright Future

Indole carboxylate derivatives represent a remarkably versatile and promising class of molecules with a broad spectrum of biological activities. Their ability to interact with a diverse range of biological targets has led to their investigation as potential therapeutic agents for a wide array of diseases, from cancer and viral infections to inflammatory disorders and neurodegenerative conditions. The continued exploration of the structure-activity relationships of these compounds, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide has provided a comprehensive overview of the current state of knowledge in this exciting field, offering a foundation for future research and development endeavors aimed at harnessing the full therapeutic potential of the indole carboxylate scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 17. topogen.com [topogen.com]

- 18. In vitro kinase assay [protocols.io]

- 19. arborassays.com [arborassays.com]

- 20. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

A Researcher's Guide to Sourcing Ethyl 1H-indole-4-carboxylate: From Supplier Selection to In-House Quality Verification

Introduction: The Critical Role of Ethyl 1H-indole-4-carboxylate in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Among the myriad of functionalized indoles, this compound stands out as a pivotal building block for the synthesis of novel therapeutic agents. Its unique substitution pattern and the reactive ester handle make it an invaluable starting material for developing treatments for neurological disorders, cancer, and other challenging diseases.[1][2][3]

The success and reproducibility of research and development programs hinge on the quality of starting materials. For a crucial intermediate like this compound, sourcing from a reliable commercial supplier is paramount. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on navigating the supplier landscape, understanding key quality attributes, and implementing robust in-house verification protocols to ensure the integrity of your research.

Navigating the Commercial Supplier Landscape

The market for research chemicals is diverse, ranging from large, well-established suppliers to smaller, specialized custom synthesis labs. For this compound, researchers can find it available from a variety of sources. Below is a comparative analysis of representative suppliers.

Comparative Analysis of Commercial Suppliers

| Supplier Category | Representative Companies | Typical Purity | Analytical Data Provided | Key Considerations for Researchers |

| Large Chemical Suppliers | Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific (Alfa Aesar), VWR | ≥97% | Often provide a Certificate of Analysis with basic information like melting point and appearance. More detailed analytical data (NMR, HPLC) may be available upon request or for specific batches. | Broad catalog, established distribution networks, and generally reliable quality. May not always be the direct manufacturer. |

| Specialized Chemical Suppliers | Benchchem, LabSolutions, CP Lab Safety, Angene | ≥98% to ≥99% | Typically provide more comprehensive analytical data, including NMR and HPLC, with their products. Some may offer custom synthesis and scale-up services. | Often have deeper expertise in specific chemical classes. May offer higher purity grades and more detailed characterization data. |

| Custom Synthesis Providers | SynHet | Made to order | Analytical data is typically generated per batch and can be specified by the customer. | Ideal for specific purity requirements, isotopic labeling, or when the compound is not commercially available. Lead times and costs may be higher. |

Note: The information in this table is representative and researchers should always consult the specific product documentation from the supplier.

The Cornerstone of Quality: The Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides key information about the quality and purity of a chemical batch. While the exact format varies between suppliers, a comprehensive CoA for this compound should include:

-

Product Information: Compound name, CAS number (50614-84-1), molecular formula (C11H11NO2), and molecular weight (189.21 g/mol ).

-

Physical Properties: Appearance, melting point, and solubility.

-

Analytical Data: Results from various analytical techniques used to confirm the identity and purity of the compound. This should ideally include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

-

Batch Number and Date of Analysis: For traceability.

Workflow for Supplier Selection and Qualification

The following diagram outlines a systematic approach for selecting and qualifying a commercial supplier for a critical research chemical like this compound.

Caption: A workflow for the selection and qualification of a chemical supplier.

In-House Quality Verification: A Step-by-Step Guide

Even when sourcing from a reputable supplier, it is best practice to perform in-house quality control to verify the identity and purity of this compound. This ensures the integrity of your experimental results.

Experimental Protocol for Quality Verification

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

-

Expected Chemical Shifts (in CDCl₃, approximate):

-

δ 8.8 (br s, 1H, NH)

-

δ 7.8-7.9 (m, 1H, Ar-H)

-

δ 7.3-7.4 (m, 2H, Ar-H)

-

δ 7.2-7.3 (m, 1H, Ar-H)

-

δ 4.4 (q, 2H, OCH₂CH₃)

-

δ 1.4 (t, 3H, OCH₂CH₃)

-

-

Interpretation: The spectrum should show the expected peaks with the correct multiplicity and integration. The absence of significant unidentifiable peaks indicates high purity.

2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Procedure:

-

Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

Inject the sample onto an HPLC system equipped with a C18 column.

-

Elute the compound using a gradient or isocratic mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution profile using a UV detector at a wavelength of approximately 220 nm and 280 nm.

-

-

Interpretation: A pure sample should show a single major peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into a mass spectrometer using electrospray ionization (ESI) in positive ion mode.

-

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 190.08.

-

Interpretation: The presence of the correct molecular ion peak confirms the identity of the compound.

Conclusion

Sourcing high-quality this compound is a critical first step in any research or drug development program that utilizes this versatile building block. By carefully evaluating potential suppliers, scrutinizing their documentation, and performing rigorous in-house quality verification, researchers can ensure the reliability and reproducibility of their work, ultimately accelerating the path to new discoveries.

References

An In-depth Technical Guide on the Safe Handling of Ethyl 1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound